5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid
CAS No.: 338982-36-8
Cat. No.: VC1985956
Molecular Formula: C14H9BrF3NO3
Molecular Weight: 376.12 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid - 338982-36-8](/images/structure/VC1985956.png)
Specification
CAS No. | 338982-36-8 |
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Molecular Formula | C14H9BrF3NO3 |
Molecular Weight | 376.12 g/mol |
IUPAC Name | 5-bromo-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H9BrF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22) |
Standard InChI Key | MWXQWMZIZAEDKS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)O)Br |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)O)Br |
Introduction
Chemical Identity and Physical Properties
Chemical Identification
5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid is identified by several key parameters that establish its unique chemical identity in scientific databases and commercial catalogs. The compound is recognized internationally by its CAS registry number and specific molecular characteristics.
Parameter | Value |
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CAS Number | 338982-36-8 |
Molecular Formula | C₁₄H₉BrF₃NO₃ |
Molecular Weight | 376.12 g/mol |
MDL Number | MFCD01935940 |
Melting Point | 187-188°C |
The compound's identity is firmly established in chemical databases, making it accessible for research purposes and scientific investigations .
Structural Features
The molecular architecture of 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid includes several key functional groups that define its chemical behavior and reactivity profiles:
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A pyridine ring with a bromine substituent at the 5-position
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A carbonyl group (oxo) at the 2-position of the pyridine ring
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A carboxylic acid functional group at the 3-position
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A benzyl group with a trifluoromethyl substituent at the 3-position
These structural elements, particularly the trifluoromethyl group, contribute significantly to the compound's lipophilicity, which can enhance its ability to penetrate cell membranes—a property of considerable interest in pharmaceutical research.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yields and minimize by-product formation. These synthetic routes generally employ:
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Precise temperature regulation
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Appropriate solvent selection
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Carefully monitored reaction times
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Strategic addition sequences of reagents
Key Reagents and Reaction Conditions
Common reagents employed in the synthesis process include:
Reagent Type | Example | Function |
---|---|---|
Oxidizing Agents | Potassium permanganate | Conversion of appropriate precursors to carboxylic acid functionality |
Reducing Agents | Lithium aluminum hydride | Selective reduction of functional groups when needed |
Brominating Agents | N-Bromosuccinimide | Introduction of bromine atom at the 5-position |
Protecting Groups | Various silyl ethers | Temporary protection of reactive functional groups |
The synthesis typically requires anhydrous conditions and inert atmospheres for certain steps, highlighting the complexity of producing this compound with high purity.
Chemical Reactivity and Transformations
Reaction Profiles
5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical transformations due to its multiple reactive sites. These include:
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Oxidation reactions: The compound can be oxidized to form various derivatives depending on the oxidizing agent employed.
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Reduction reactions: Selective reduction can modify specific functional groups, leading to the formation of new derivatives with altered properties.
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Substitution reactions: The bromine atom represents an excellent leaving group that can be replaced through nucleophilic substitution reactions, enabling further structural elaboration.
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Esterification: The carboxylic acid group can undergo esterification reactions to produce corresponding esters with modified physicochemical properties.
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Amidation: Formation of amides through reaction with amines represents another significant transformation pathway.
These chemical transformations provide opportunities for developing derivative compounds with potentially enhanced or tailored biological activities.
Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid serves as:
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A potential pharmacophore for drug discovery programs
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A structural scaffold for developing compounds with specific biological activities
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An intermediate in the synthesis of more complex bioactive molecules
The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating penetration through cell membranes and potentially leading to antimicrobial or anticancer effects.
Agrochemical Research
In agrochemical research, the compound and its derivatives may serve as:
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Prototypes for developing novel pesticides
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Starting materials for synthesizing plant growth regulators
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Research tools for understanding structure-activity relationships in agrochemicals
The unique combination of functional groups in this molecule provides diverse opportunities for exploring biological activities relevant to agricultural applications.
Supplier | Product Code/Catalog Reference |
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Apollo Scientific | PC4641 |
Key Organics | 5F-393S |
VWR | APOSPC4641 |
Various other specialty chemical suppliers | Various catalog numbers |
The compound is typically sold for research purposes only, with explicit restrictions against human or veterinary use .
Product Specifications
Commercial preparations of 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid typically adhere to the following specifications:
Parameter | Typical Specification |
---|---|
Purity | ≥95% or ≥97% depending on supplier |
Appearance | Solid |
Storage Conditions | Ambient temperature |
Available Quantities | 500 mg, 1 g, 5 g |
Intended Use | Research purposes only, not for human or veterinary applications |
These specifications ensure researchers have access to material of sufficient quality for their scientific investigations .
Structural Relatives and Comparative Analysis
Similar Compounds
Several structurally related compounds share similarities with 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid, providing valuable comparative insights:
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1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS: 101384-63-8): Differs by lacking the trifluoromethyl group on the benzyl moiety .
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5-Iodo-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxylic acid (CAS: 937604-36-9): Contains iodine instead of bromine and has the trifluoromethyl group in the para position of the benzyl ring rather than the meta position .
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2-Oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid: Lacks the bromine atom at the 5-position and has the trifluoromethyl group in the para position .
These structural variations provide opportunities for structure-activity relationship studies to elucidate the importance of specific functional groups and their positions.
Structure-Activity Relationships
Comparative analysis of these related compounds suggests several structure-activity relationships:
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The trifluoromethyl group's position (meta vs. para) on the benzyl ring may influence lipophilicity and receptor binding characteristics.
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The presence and nature of halogen substituents (bromine vs. iodine) at the 5-position of the pyridine ring likely impacts biological activity profiles and chemical reactivity.
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The dihydropyridine core with its oxo functionality at the 2-position represents a privileged structure in medicinal chemistry, potentially conferring specific pharmacological properties.
These structure-activity insights are valuable for designing compounds with enhanced biological activities or improved physicochemical properties .
Regulatory Considerations
While specific regulatory information for 5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid is limited in the search results, it's important to note that trifluoromethyl-containing compounds are subject to various regulatory frameworks worldwide. For instance, the Canadian Environmental Protection Act includes several trifluoromethyl-containing substances in its regulatory schedules, highlighting the need for appropriate handling and reporting of such compounds .
Researchers working with this compound should be aware of:
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Potential classification under chemical control regulations
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Reporting requirements for research facilities
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Transportation and storage regulations for research chemicals
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Documentation requirements for import/export activities
These considerations help ensure responsible use of the compound in research settings.
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